
4-Nonyl Phenol-13C6 Diethoxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonyl Phenol-13C6 Diethoxylate: is a chemical compound with the molecular formula 13C6 C13 H32 O3 and a molecular weight of 314.41 g/mol . It is a stable isotope-labeled compound, often used in scientific research for various analytical purposes. This compound is a derivative of nonylphenol, which is known for its surfactant properties and widespread use in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Nonyl Phenol-13C6 Diethoxylate typically involves the reaction of 4-Nonyl Phenol with 13C6-labeled ethylene oxide . The reaction is carried out under controlled conditions to ensure the incorporation of the 13C6 isotope into the ethoxylate chain .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale ethoxylation processes. The reaction is conducted in the presence of a catalyst, usually a base such as potassium hydroxide, at elevated temperatures and pressures. The process ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nonyl Phenol-13C6 Diethoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent nonylphenol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxylate chain can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Nonylphenol carboxylic acids.
Reduction: Nonylphenol.
Substitution: Various substituted nonylphenol derivatives.
Applications De Recherche Scientifique
4-Nonyl Phenol-13C6 Diethoxylate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Protein-Lipid Interactions: Studying the interactions between proteins and lipids.
Protein Analysis: Investigating the stability and properties of proteins in the presence of surfactants.
Environmental Analysis: Used as an analytical standard for detecting nonylphenol ethoxylates in environmental samples
Mécanisme D'action
The mechanism of action of 4-Nonyl Phenol-13C6 Diethoxylate varies depending on its application. In the study of protein-lipid interactions, it modifies the properties of lipids, enhancing their interaction with proteins. This modification can affect the stability and solubility of proteins, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Nonylphenol Ethoxylate: Similar in structure but lacks the 13C6 isotope labeling.
Octylphenol Ethoxylate: Another ethoxylated phenol with a shorter alkyl chain.
Nonylphenol Diethoxylate: Similar but without the isotope labeling
Uniqueness: 4-Nonyl Phenol-13C6 Diethoxylate is unique due to its stable isotope labeling, which makes it particularly useful in analytical and environmental studies. The 13C6 labeling allows for precise tracking and quantification in various research applications, setting it apart from other nonylphenol ethoxylates .
Propriétés
Numéro CAS |
1346602-11-6 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
314.416 |
Nom IUPAC |
2-[2-(4-nonylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3/i10+1,11+1,12+1,13+1,18+1,19+1 |
Clé InChI |
BLXVTZPGEOGTGG-AUGRNHFJSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCO |
Synonymes |
2-[2-(4-nonylphenoxy)ethoxy]ethanol-13C6; 2-[2-(p-Nonylphenoxy)ethoxy]ethanol-13C6; 4-n-Nonylphenol Diethoxylate-13C6; Diethylene Glycol Mono-p-nonylphenyl Ether-13C6; Diethylene Glycol p-Nonylphenyl Ether-13C6; EON 2-13C6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


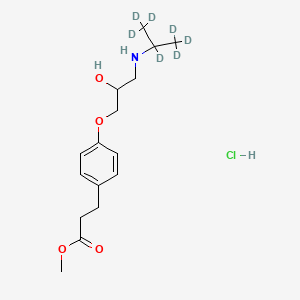
![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)
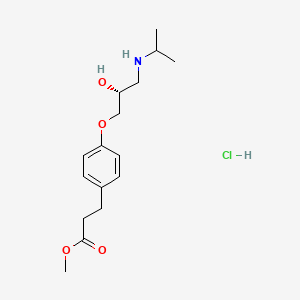
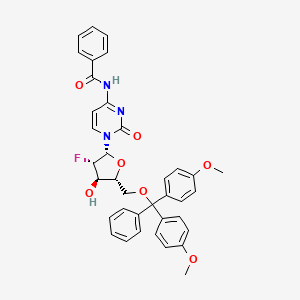
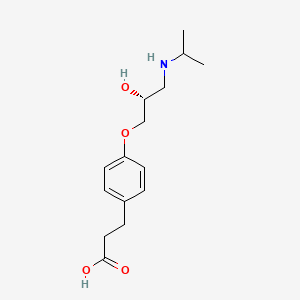
![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![D-[2-13C]xylose](/img/structure/B584055.png)
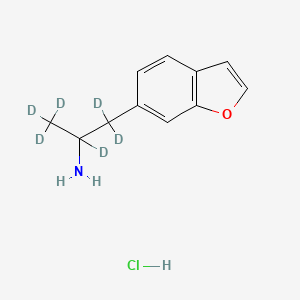
![L-[2-13C]Xylose](/img/structure/B584058.png)
